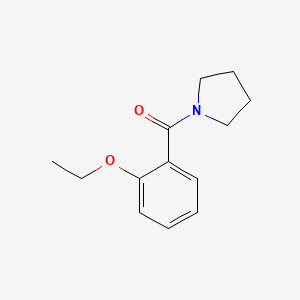![molecular formula C19H19N5O6 B11035377 N-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11035377.png)
N-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide, often referred to as Compound X , is a complex heterocyclic compound. Its chemical structure combines a pyrido[2,3-d]pyrimidine core with a benzodioxole moiety and a morpholine substituent. Let’s break down its components:
Benzodioxole (1,3-benzodioxol-5-yl): This aromatic ring system consists of two fused benzene rings and an oxygen bridge. It imparts unique properties to the compound.
Morpholine (morpholin-4-yl): A saturated heterocycle containing a six-membered ring with an oxygen atom, morpholine contributes to the overall structure and reactivity of Compound X.
Pyrido[2,3-d]pyrimidine: The central pyrimidine ring fused with a pyridine ring forms the core scaffold of Compound X.
準備方法
Synthetic Routes:: Several synthetic routes exist for Compound X, but one common approach involves the following steps:
Condensation Reaction: Start with the appropriate precursors (e.g., 2-aminopyridine and 1,3-benzodioxole-5-carboxylic acid). Condense them under suitable conditions to form the pyrido[2,3-d]pyrimidine ring.
Morpholine Substitution: Introduce the morpholine group via nucleophilic substitution at a suitable position on the pyrido[2,3-d]pyrimidine ring.
Carboxamide Formation: Convert the resulting intermediate into the carboxamide by reacting with an appropriate carboxylic acid derivative.
Industrial Production:: The industrial production of Compound X involves optimized reaction conditions, efficient catalysts, and large-scale synthesis. Details of specific industrial methods are proprietary and may vary among manufacturers.
化学反応の分析
化合物 X は、さまざまな化学反応を起こします。
酸化: 対応する N-酸化物または他の酸化生成物を形成するために酸化される可能性があります。
還元: カルボニル基の還元により、対応するジヒドロ誘導体が得られる場合があります。
置換: 求核置換反応は、モルホリン窒素で発生します。
加水分解: カルボキサミド基の加水分解は可能です。
一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、求核剤(例:アミン)が含まれます。
4. 科学研究への応用
化合物 X は、さまざまな分野で応用されています。
医学: その独特の構造と潜在的な生物活性により、潜在的な薬物候補として研究されています。
化学生物学: 特定の分子標的を研究するためのプローブとして使用されます。
産業: 他の化合物の合成またはビルディングブロックとして使用されます。
科学的研究の応用
Compound X finds applications in various fields:
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study specific molecular targets.
Industry: Employed in the synthesis of other compounds or as a building block.
作用機序
正確な作用機序は、現在も活発に研究されています。 研究によると、化合物 X は特定の細胞経路と相互作用し、シグナル伝達、遺伝子発現、酵素活性などのプロセスに影響を与えるとされています。その正確な標的を解明するためには、さらなる調査が必要です。
類似化合物との比較
化合物 X は、ベンゾジオキソール、モルホリン、ピリド[2,3-d]ピリミジンの特徴を組み合わせた、縮合複素環構造を持つ点で際立っています。類似の化合物には、[化合物 Y] と [化合物 Z] が含まれますが、それらの異なる特徴が化合物 X を際立たせています。
: [化合物 Y] の参考文献。 : [化合物 Z] の参考文献。
特性
分子式 |
C19H19N5O6 |
|---|---|
分子量 |
413.4 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-2-morpholin-4-yl-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H19N5O6/c25-14-8-11(17(26)20-10-1-2-12-13(7-10)30-9-29-12)15-16(21-14)22-19(23-18(15)27)24-3-5-28-6-4-24/h1-2,7,11H,3-6,8-9H2,(H,20,26)(H2,21,22,23,25,27) |
InChIキー |
OOCDYGZCMBIGTG-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC5=C(C=C4)OCO5)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-bromo-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11035299.png)
![dimethyl 2-{1-[(3,4-dichlorophenyl)carbamoyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11035304.png)

![3,4-dichloro-N-[(2Z)-3-[(3,4-dichlorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide](/img/structure/B11035337.png)
![1-cyclopentyl-7-hydroxy-4-(4-methylphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11035351.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B11035359.png)

![3,3-dimethyl-12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11035372.png)
![ethyl 2-[3-[3-(acetyloxy)phenyl]-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B11035384.png)
![N-(2-fluoro-4-methylphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11035388.png)
![(2E)-3-(4-chlorophenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B11035396.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)urea](/img/structure/B11035401.png)
![4-(4-Fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine](/img/structure/B11035407.png)
